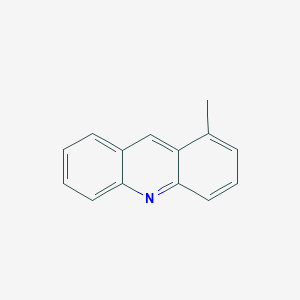
1-Methylacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylacridine is a useful research compound. Its molecular formula is C14H11N and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
1-Methylacridine exhibits a range of biological activities that make it a candidate for further research in pharmaceuticals.
Antitumor Activity
Research indicates that acridine derivatives, including this compound, possess notable anti-cancer properties. For example, studies have demonstrated that acridine derivatives can intercalate DNA, leading to inhibition of cancer cell proliferation. The binding affinity of 5-methylacridine derivatives to DNA has been shown to correlate with their cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A-549 (lung cancer) cells .
Antimicrobial Properties
This compound has been evaluated for its antibacterial properties. Some derivatives have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus at concentrations around 400 µg/mL. This suggests potential applications in developing new antimicrobial agents .
Antiviral Activity
Acridine derivatives have also been investigated for antiviral properties. For instance, certain compounds have demonstrated efficacy against herpes simplex virus (HSV) with minimal inhibitory concentrations (MIC) in the range of 5 µg/mL .
Solid-Phase Synthesis
Solid-phase synthesis techniques have been employed to create libraries of acridine derivatives rapidly. This method allows for the efficient production of compounds with diverse functional groups that can be screened for biological activity .
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for producing acridine derivatives efficiently. This technique enhances reaction rates and yields while minimizing by-products, making it suitable for large-scale applications .
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
Study on Antitumor Efficacy
A study explored the anti-proliferative effects of 5-methylacridine-4-carboxamide derivatives on various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values lower than those of established chemotherapeutics like doxorubicin .
Development of Antimicrobial Agents
Another investigation focused on synthesizing this compound derivatives with enhanced antimicrobial properties against resistant bacterial strains. These compounds were tested in vitro, showing promising results that warrant further exploration for clinical applications .
Tables
Propiedades
Número CAS |
54116-90-4 |
|---|---|
Fórmula molecular |
C14H11N |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
1-methylacridine |
InChI |
InChI=1S/C14H11N/c1-10-5-4-8-14-12(10)9-11-6-2-3-7-13(11)15-14/h2-9H,1H3 |
Clave InChI |
VXGOQVMIGNMUGC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C=C12 |
SMILES canónico |
CC1=CC=CC2=NC3=CC=CC=C3C=C12 |
Key on ui other cas no. |
54116-90-4 23043-41-6 |
Solubilidad |
6.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















